molecular formula C30H44O4 B13073941 KadcoccineacidK

KadcoccineacidK

Cat. No.: B13073941
M. Wt: 468.7 g/mol
InChI Key: HTQCWZJNAXUWMS-IYUHRWRWSA-N
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Description

Kadcoccineacid K is a triterpenoid acid isolated from the stems of Kadsura coccinea, a plant renowned for its structurally diverse and bioactive compounds . It belongs to the kadcoccine acids series (A–N), characterized by a rearranged 6/6/5/6-fused tetracyclic lanostane skeleton.

Properties

Molecular Formula

C30H44O4

Molecular Weight

468.7 g/mol

IUPAC Name

(Z,6R)-6-[(4aR,6bR,10aR,11aS,11bR)-10-(hydroxymethyl)-4,4,6b,11b-tetramethyl-3-oxo-2,4a,5,7,8,10a,11,11a-octahydro-1H-benzo[a]fluoren-9-yl]-2-methylhept-2-enoic acid

InChI

InChI=1S/C30H44O4/c1-18(8-7-9-19(2)27(33)34)20-12-14-29(5)22-10-11-25-28(3,4)26(32)13-15-30(25,6)24(22)16-23(29)21(20)17-31/h9-10,18,23-25,31H,7-8,11-17H2,1-6H3,(H,33,34)/b19-9-/t18-,23+,24-,25+,29+,30-/m1/s1

InChI Key

HTQCWZJNAXUWMS-IYUHRWRWSA-N

Isomeric SMILES

C[C@H](CC/C=C(/C)\C(=O)O)C1=C([C@@H]2C[C@@H]3C(=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)[C@@]2(CC1)C)CO

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1=C(C2CC3C(=CCC4C3(CCC(=O)C4(C)C)C)C2(CC1)C)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KadcoccineacidK involves multiple steps, starting with the preparation of the precursor compounds. The primary synthetic route includes the following steps:

    Formation of the Intermediate Compound: The initial step involves the reaction of a suitable starting material with a reagent to form an intermediate compound. This reaction typically occurs under controlled temperature and pressure conditions.

    Cyclization Reaction: The intermediate compound undergoes a cyclization reaction to form the core structure of this compound. This step often requires the use of a catalyst to facilitate the reaction.

    Functional Group Modification: The final step involves the modification of functional groups to achieve the desired chemical structure of this compound. This step may include oxidation, reduction, or substitution reactions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. The key steps include:

    Optimization of Reaction Conditions: Industrial production requires the optimization of reaction conditions to ensure high yield and purity of the compound.

    Use of Continuous Flow Reactors: Continuous flow reactors are often used in industrial production to enhance the efficiency and scalability of the synthesis process.

    Purification and Isolation: The final product is purified and isolated using techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

KadcoccineacidK undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form oxidized derivatives.

    Reduction: Reduction reactions of this compound involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

Scientific Research Applications

KadcoccineacidK has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: In biological research, this compound is used to study cellular processes and as a tool for investigating biochemical pathways.

    Medicine: this compound has potential therapeutic applications, including its use as an anti-inflammatory, anticancer, and antimicrobial agent.

    Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of KadcoccineacidK involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Binding to Enzymes: this compound binds to specific enzymes, inhibiting their activity and thereby affecting various biochemical pathways.

    Modulating Receptor Activity: this compound interacts with cellular receptors, modulating their activity and influencing cellular signaling processes.

    Inducing Apoptosis: In cancer cells, this compound induces apoptosis by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Similarities and Variations

Kadcoccineacid K shares core structural features with other kadcoccine acids, including a tetracyclic framework and oxygenated functional groups (e.g., carboxyl, epoxy, or hydroxyl moieties). Key structural differences among these compounds arise from variations in substituent positions, stereochemistry, and side-chain modifications. For example:

  • Kadcoccineacid B (186) and Kadcoccineacid H (192) feature distinct epoxy configurations at C-23/C-24, which correlate with their cytotoxic potency .
  • Kadcoccitanes A–D (e.g., 388–390) possess a rearranged carbon skeleton with anticoagulant activity linked to their side-chain oxygenation patterns .

These structural nuances underscore the importance of stereochemistry and functional group placement in modulating bioactivity.

Cytotoxic Activity Against Cancer Cell Lines

Comparative studies of kadcoccine acids reveal selective cytotoxicity:

Compound Cancer Cell Lines Tested IC₅₀/GI₅₀ (mmol/L) Key Findings References
Kadcoccineacid B HL-60, SMMC-7721, A-549, MCF-7, SW-480, HeLa 3.11–7.77 Moderate activity against multiple lines; superior to Kadcoccineacid H in specificity
Kadcoccineacid H Same as above 3.11–7.77 Moderate activity; lower potency compared to B due to stereochemical differences
Seco-coccinic acid A HL-60 ~16.6 Stronger anti-leukemic activity than seco-coccinic acids B–F
Kadcoccinone B Not specified N/A Higher cytotoxicity than Kadcoccinone C due to C-12/C-14 structural modifications

Antiviral and Anticoagulant Activity

  • Anti-HIV Activity : Kadcoccinic acids A–H demonstrate inhibition of HIV-1 protease (HIV-1 PR) and reverse transcriptase. Kadcoccinic acid D and H showed inhibition rates of 12.4% and 19.4%, respectively, though Kadcoccineacid K’s role remains unstudied .
  • Anticoagulant Effects : Kadcoccitanes A (388) and C (390) inhibit thrombin and factor Xa, with compound 390 exhibiting 19.4% inhibition of platelet aggregation .

Structure-Activity Relationship (SAR) Trends

  • Epoxide Configuration : The 23S,24R conformation (e.g., Kadcoccineacid E) enhances cytotoxicity compared to the 23R,24S epoxide (e.g., Kadcoccineacid D) .
  • Side-Chain Modifications: Cleavage between C-12 and C-14 reduces activity, as seen in Kadcoccinone C versus B .
  • α,β-Unsaturated Lactones : Presence in longipedlactones A and F correlates with potent activity against A549 and K562 cells .

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